molecular formula C17H14FN5S B276533 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Katalognummer B276533
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: SPLGXAJLTOQCKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a synthetic compound that has gained significant attention from researchers due to its potential applications in scientific research. This compound is of particular interest because of its unique chemical structure, which makes it a promising candidate for use in various scientific studies.

Wirkmechanismus

The mechanism of action of 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes and proteins involved in various cellular processes. This inhibition can lead to changes in cellular function and ultimately result in therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline have been studied extensively in vitro and in vivo. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various scientific studies. However, this compound also has some limitations, such as its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Zukünftige Richtungen

There are numerous future directions for the study of 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline. Some potential areas of research include:
1. Further investigation of the compound's mechanism of action and its potential use in the development of new drugs and therapeutic agents.
2. Exploration of the compound's potential applications in the study of neurological disorders, cancer, and other diseases.
3. Development of new synthesis methods for the compound that are more efficient and cost-effective.
4. Investigation of the compound's potential toxicity and safety profile.
Conclusion:
In conclusion, 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a promising compound with potential applications in various scientific studies. Its unique chemical structure and potential therapeutic effects make it an attractive candidate for further investigation. However, more research is needed to fully understand its mechanism of action and potential limitations before it can be used in clinical settings.

Synthesemethoden

The synthesis of 4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 3-fluoroaniline with thiosemicarbazide to form 3-(3-fluorophenyl)-1,2,4-triazole-5-thiol. This compound is then reacted with 2,4-dimethylaniline to form the final product.

Wissenschaftliche Forschungsanwendungen

4-[3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline has been used in various scientific studies due to its potential applications in different fields. This compound has been found to be useful in the study of cancer, neurological disorders, and other diseases. It has also been used in the development of new drugs and therapeutic agents.

Eigenschaften

Molekularformel

C17H14FN5S

Molekulargewicht

339.4 g/mol

IUPAC-Name

4-[3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14FN5S/c1-22(2)14-8-6-11(7-9-14)16-21-23-15(19-20-17(23)24-16)12-4-3-5-13(18)10-12/h3-10H,1-2H3

InChI-Schlüssel

SPLGXAJLTOQCKT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.